5'-Thymidylic acid, diethyl ester, 3'-methanesulfonate
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Overview
Description
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of thymidylic acid, modified to include diethyl ester and methanesulfonate groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate typically involves multiple steps:
Starting Material: The synthesis begins with thymidine, a nucleoside component of DNA.
Esterification: Thymidine is reacted with ethanol in the presence of an acid catalyst to form the diethyl ester derivative.
Sulfonation: The diethyl ester is then treated with methanesulfonyl chloride in the presence of a base, such as pyridine, to introduce the methanesulfonate group at the 3’ position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the esterification and sulfonation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or amino derivatives.
Hydrolysis: Thymidylic acid and ethanol.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs and other biochemical reagents.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate involves its interaction with biological molecules:
Molecular Targets: It can target enzymes involved in DNA synthesis, such as DNA polymerases.
Pathways: The compound can be incorporated into DNA, leading to chain termination or mutations, which can be exploited in antiviral or anticancer strategies.
Comparison with Similar Compounds
Similar Compounds
5’-Thymidylic acid: The parent compound without ester or sulfonate modifications.
Thymidine: The nucleoside form without phosphate groups.
5’-Thymidylic acid, diethyl ester: Lacks the methanesulfonate group.
Uniqueness
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate is unique due to its combined ester and sulfonate modifications, which enhance its reactivity and potential applications in various fields. These modifications can alter its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial purposes.
This detailed overview provides a comprehensive understanding of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
130752-97-5 |
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Molecular Formula |
C15H25N2O10PS |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(diethoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C15H25N2O10PS/c1-5-23-28(20,24-6-2)25-9-12-11(27-29(4,21)22)7-13(26-12)17-8-10(3)14(18)16-15(17)19/h8,11-13H,5-7,9H2,1-4H3,(H,16,18,19)/t11-,12+,13+/m0/s1 |
InChI Key |
NBLLNPLGNMZXEP-YNEHKIRRSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Canonical SMILES |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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